molecular formula C26H24N4O2 B10904204 2-(2-methylphenoxy)-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide

2-(2-methylphenoxy)-N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide

Cat. No.: B10904204
M. Wt: 424.5 g/mol
InChI Key: XYYSCSOAZDRIOV-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-METHYLPHENOXY)-N’~1~-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE is a complex organic compound with a unique structure that combines phenoxy, pyrazole, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENOXY)-N’~1~-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-methylphenol with an appropriate halogenating agent to form 2-methylphenoxy halide.

    Condensation with hydrazide: The phenoxy intermediate is then reacted with acetohydrazide under basic conditions to form the hydrazide intermediate.

    Formation of the pyrazole derivative: The hydrazide intermediate is then reacted with 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENOXY)-N’~1~-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted phenoxy/pyrazole compounds.

Scientific Research Applications

2-(2-METHYLPHENOXY)-N’~1~-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENOXY)-N’~1~-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyrazole moieties can interact with active sites of enzymes, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-methylphenoxy)-N’-[(E)-3-(4-fluorophenyl)-2-propenoyl]acetohydrazide
  • 2-(4-bromo-2-methylphenoxy)-N’-[(E)-3-(4-methoxyphenyl)-2-propenoyl]acetohydrazide

Uniqueness

2-(2-METHYLPHENOXY)-N’~1~-{(E)-1-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE is unique due to its combination of phenoxy, pyrazole, and hydrazide functionalities, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C26H24N4O2/c1-19-12-14-21(15-13-19)26-22(17-30(29-26)23-9-4-3-5-10-23)16-27-28-25(31)18-32-24-11-7-6-8-20(24)2/h3-17H,18H2,1-2H3,(H,28,31)/b27-16+

InChI Key

XYYSCSOAZDRIOV-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=CC=CC=C3C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=CC=CC=C3C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.